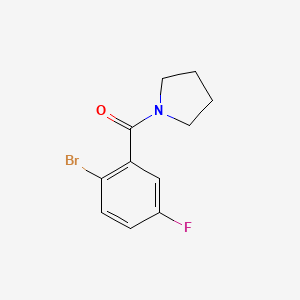

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone

Description

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a pyrrolidine ring through a methanone group

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSARSUANLDDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(C=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640959 | |

| Record name | (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-12-1 | |

| Record name | (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Bromo-5-fluoroaniline Intermediate

The preparation of the 2-bromo-5-fluoroaniline intermediate is a critical step, as it provides the halogenated aromatic moiety required for the final compound. According to a detailed patent (CN112110824A), the method involves a multi-step synthetic route starting from 4-fluoroaniline:

| Step | Reaction Description | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Acetylation of 4-fluoroaniline to form 4-fluoroacetanilide | 4-fluoroaniline, acetic anhydride | Toluene, 5-25°C, 2-4 hr | 97.2 |

| 2 | Nitration of 4-fluoroacetanilide to 2-nitro-4-fluoroacetanilide | Concentrated sulfuric acid, fuming nitric acid | 0-10°C, 2 hr | 91.2 |

| 3 | Diazotization and bromination to 2-bromo-5-fluoronitrobenzene | Sodium nitrite, hydrobromic acid, cuprous bromide | 0-55°C, 4 hr total | 98.3 - 99.4 |

| 4 | Reduction of nitro group to amine | Iron powder, acetic acid, ethanol | 80-85°C, 6 hr | 98.9 |

This process is efficient, scalable, and provides high yields of the key intermediate 2-bromo-5-fluoroaniline, which is essential for subsequent amidation reactions.

Amidation to Form (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone

The final step involves coupling the halogenated aromatic intermediate with pyrrolidine to form the methanone. While direct literature on the exact compound is limited, analogous procedures for related compounds such as (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone provide a useful blueprint:

| Step | Reaction Description | Key Reagents | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Activation of carboxylic acid intermediate with 1,1′-carbonyldiimidazole (CDI) | 5-bromo-2-pyridinecarboxylic acid, CDI | Dichloromethane | Room temp, 15 min | - |

| 2 | Addition of pyrrolidine to form amide | Pyrrolidine | Dichloromethane | Room temp, 1 hr | 68 |

The reaction proceeds via formation of an activated intermediate (imidazolide), which reacts with pyrrolidine to form the amide bond efficiently. Purification involves aqueous workup and drying to isolate the product.

Summary Data Table for Preparation

| Stage | Compound | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-fluoroacetanilide | Acetylation | 4-fluoroaniline, acetic anhydride | 5-25°C, 2-4 hr | 97.2 | High yield, mild conditions |

| 2 | 2-nitro-4-fluoroacetanilide | Nitration | H2SO4, HNO3 | 0-10°C, 2 hr | 91.2 | Controlled temperature critical |

| 3 | 2-bromo-5-fluoronitrobenzene | Diazotization & bromination | NaNO2, HBr, CuBr | 0-55°C, 4 hr | 98.3-99.4 | Efficient halogenation |

| 4 | 2-bromo-5-fluoroaniline | Reduction | Fe, AcOH, EtOH | 80-85°C, 6 hr | 98.9 | High purity amine |

| 5 | This compound | Amidation | Activated acid + pyrrolidine | RT, 1 hr | ~68 (analogous) | CDI activation, mild conditions |

Research Findings and Notes

- The multi-step synthesis of the halogenated aromatic amine is well-documented with high yields and reproducibility, making it suitable for scale-up in industrial settings.

- The amidation step using carbonyldiimidazole activation is a mild and effective method for coupling pyrrolidine to the aromatic acid intermediate, yielding the methanone product in moderate to good yields.

- Reaction conditions such as temperature control during nitration and diazotization are critical to avoid side reactions and ensure high purity.

- The use of iron powder for reduction is a cost-effective and environmentally friendly approach compared to catalytic hydrogenation.

- Although direct preparation data for this compound is scarce, analogous compounds’ synthetic strategies provide a reliable framework for its preparation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a bromine atom at the 2-position and a fluorine atom at the 5-position of the phenyl ring. The pyrrolidin-1-yl group is attached to the carbonyl carbon of the methanone functional group. Its structural characteristics contribute to its reactivity and applications in synthetic chemistry.

Organic Synthesis

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles, facilitating the formation of diverse compounds.

- Coupling Reactions : It can undergo coupling reactions such as Suzuki-Miyaura coupling to create more complex molecular architectures.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles |

| Coupling Reactions | Formation of carbon-carbon bonds |

Biological Applications

The compound has been investigated for its potential biological activity:

- Enzyme Inhibition : It may serve as a precursor for developing enzyme inhibitors, particularly in cancer therapy.

- Receptor Modulation : Its structural features allow it to interact with biological receptors, potentially modulating their activity.

Medicinal Chemistry

Research indicates that this compound may exhibit therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest it could reduce inflammation through specific biochemical pathways.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell proliferation are ongoing.

Case Study 1: Synthesis of Analogues

A study synthesized various analogues of this compound to explore structure-activity relationships (SAR) in synthetic cannabinoids. The findings indicated that modifications to the pyrrolidine ring significantly affected receptor binding affinities, highlighting the importance of structural diversity in drug design .

In another investigation, researchers evaluated the compound's interaction with cannabinoid receptors. The results showed moderate binding affinity for CB2 receptors, suggesting its potential as a therapeutic agent in conditions involving these receptors .

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

- (2-Chloro-5-fluorophenyl)(pyrrolidin-1-yl)methanone

- (2-Bromo-4-fluorophenyl)(pyrrolidin-1-yl)methanone

- (2-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone

Uniqueness:

- Substituent Effects: The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and steric properties, influencing the compound’s reactivity and binding affinity.

- Biological Activity: The specific substitution pattern can lead to distinct biological activities compared to other similar compounds.

Biological Activity

(2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone, with the molecular formula C11H11BrFNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position and a fluorine atom at the 5-position on the phenyl ring, with a pyrrolidin-1-yl group attached to the methanone carbon. This structural configuration is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of tropomyosin kinases (Trk), which are implicated in various diseases including cancer and neurodegenerative disorders .

- Receptor Modulation : It may modulate receptor activities, particularly in the central nervous system, where pyrrolidine derivatives often exhibit psychoactive properties .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, pyrrolidine derivatives have shown efficacy against various bacteria and fungi. The presence of halogens like bromine and fluorine enhances these activities .

| Compound | Activity Type | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | 0.0039 - 0.025 | Staphylococcus aureus, E. coli |

| Similar Pyrrolidine Derivative | Antifungal | 0.01 - 0.05 | Candida albicans |

Case Studies

- Synthetic Cannabinoids : A study on synthetic cannabinoids showed that derivatives similar to this compound exhibited moderate binding affinity for CB2 receptors, suggesting potential applications in pain management and anti-inflammatory therapies .

- Neuroprotective Effects : In vitro studies demonstrated that certain pyrrolidine derivatives could protect neuronal cells from amyloid-beta-induced toxicity, indicating potential applications in Alzheimer's disease treatment .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrrolidine derivatives:

| Compound Name | Halogen Substituents | Biological Activity |

|---|---|---|

| (2-Bromo-5-chlorophenyl)(pyrrolidin-1-yl)methanone | Br, Cl | Moderate antibacterial |

| (2-Iodo-5-fluorophenyl)(pyrrolidin-1-yl)methanone | I, F | High antifungal activity |

These comparisons highlight how variations in halogen substituents can significantly influence biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Bromo-5-fluorophenyl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via acylation of pyrrolidine using an acyl chloride derivative of 2-bromo-5-fluorobenzoic acid. Key parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and stoichiometric ratios. Catalysts like triethylamine or DMAP improve yields by neutralizing HCl byproducts .

- Optimization : Reaction efficiency can be enhanced using Schlenk techniques to exclude moisture or by employing microwave-assisted synthesis for faster kinetics. Purity is verified via TLC or HPLC .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- NMR Spectroscopy : , , and NMR confirm substituent positions and electronic environments. For example, the carbonyl carbon (C=O) appears at ~170 ppm in NMR .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and dihedral angles between the aryl and pyrrolidine moieties. SHELX software is widely used for refinement .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrFNO) .

Advanced Research Questions

Q. What reaction mechanisms dominate in the functionalization of this compound?

- Key Pathways :

- Nucleophilic Aromatic Substitution : The bromine atom at the 2-position is susceptible to replacement by nucleophiles (e.g., amines, alkoxides) under Pd-catalyzed conditions (e.g., Buchwald-Hartwig amination) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd(PPh) and a base (e.g., KCO) in refluxing THF .

- Challenges : Competing dehalogenation or pyrrolidine ring opening may occur under harsh conditions. Kinetic studies via in-situ IR spectroscopy help monitor intermediates .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Approaches :

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. The fluorophenyl group often enhances hydrophobic interactions .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or metabolic stability. Solvent effects are modeled using PCM .

Q. How should researchers address contradictions in spectral data during characterization?

- Case Example : Discrepancies in NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Cross-validate with solid-state MAS NMR or temperature-dependent studies .

- Resolution : Use complementary techniques like IR spectroscopy (C=O stretch ~1650 cm) or elemental analysis to confirm purity. Dynamic NMR can resolve conformational exchange in the pyrrolidine ring .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties in vitro?

- Assays :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.